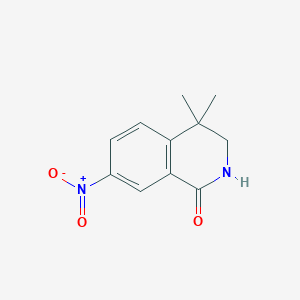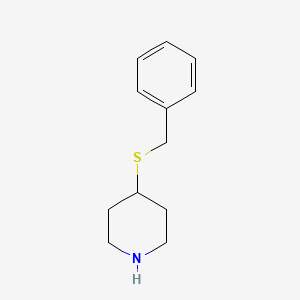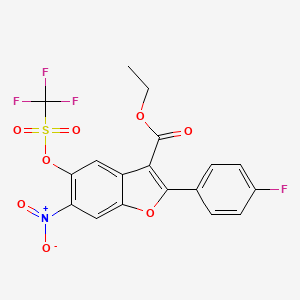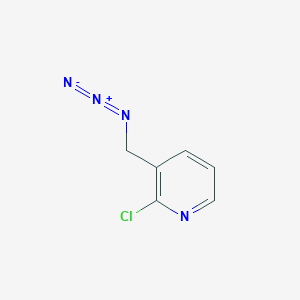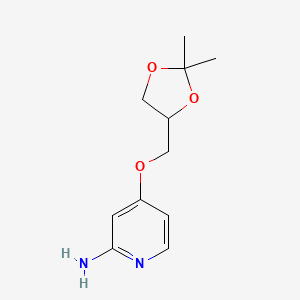
1-Methoxy-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1,3-butadiene, also known as this compound, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic ether-like odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3-butadiene can be synthesized through several methods. One common approach involves the palladium-catalyzed C–O bond formation reaction between phenols and allenylic carbonates. This method yields 2,3-allenic aromatic ethers under mild reaction conditions, with yields ranging from 70% to 99% . Another method involves the stereoselective construction of 1,3-dienes, which are key intermediates in the synthesis of 1,3-butadienyl methyl ether .
Industrial Production Methods: Industrial production of 1,3-butadienyl methyl ether typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and catalysts to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as acrolein and ketene.
Reduction: Reduction reactions can convert 1,3-butadienyl methyl ether into simpler hydrocarbons.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides, often under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products:
Oxidation: Acrolein and ketene are major products formed during oxidation.
Reduction: Simpler hydrocarbons are typically formed.
Substitution: The products depend on the specific nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-1,3-butadiene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 1,3-butadienyl methyl ether involves its interaction with molecular targets through various chemical reactions. For example, during oxidation, the compound reacts with oxygen to form reactive intermediates, which then undergo further transformations to yield products like acrolein and ketene . These reactions often involve the formation and cleavage of chemical bonds, facilitated by catalysts and specific reaction conditions.
Comparación Con Compuestos Similares
- 1-Methoxy-1,3-butadiene
- 1-Methoxybutadiene
- 4-Methoxy-1,3-butadiene
- 2,3-Dimethoxy-1,3-butadiene
- 1- (Trimethylsiloxy)-1,3-butadiene
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis and industrial processes.
Propiedades
Fórmula molecular |
C5H8O |
|---|---|
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
1-methoxybuta-1,3-diene |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3 |
Clave InChI |
KOCUMXQOUWPSLK-UHFFFAOYSA-N |
SMILES canónico |
COC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)
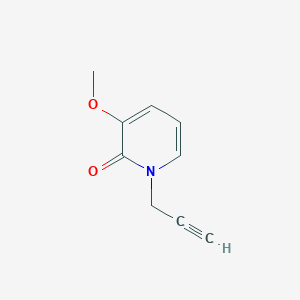
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)
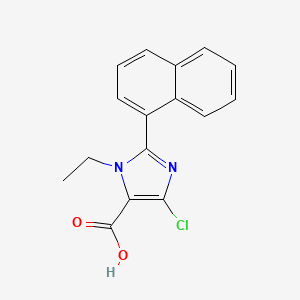
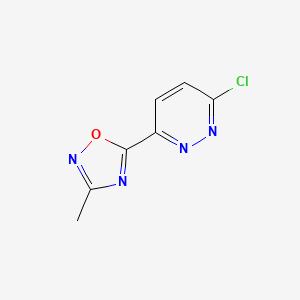
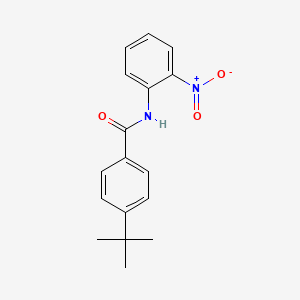
![Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-](/img/structure/B8710884.png)
![3-Pyridinol, 2-[(1-methylethyl)thio]-](/img/structure/B8710892.png)
